

carbetocin uterine contraction receptor binding affinity

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Compound Focus: Carbetocin

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Receptor Binding Affinity and Selectivity

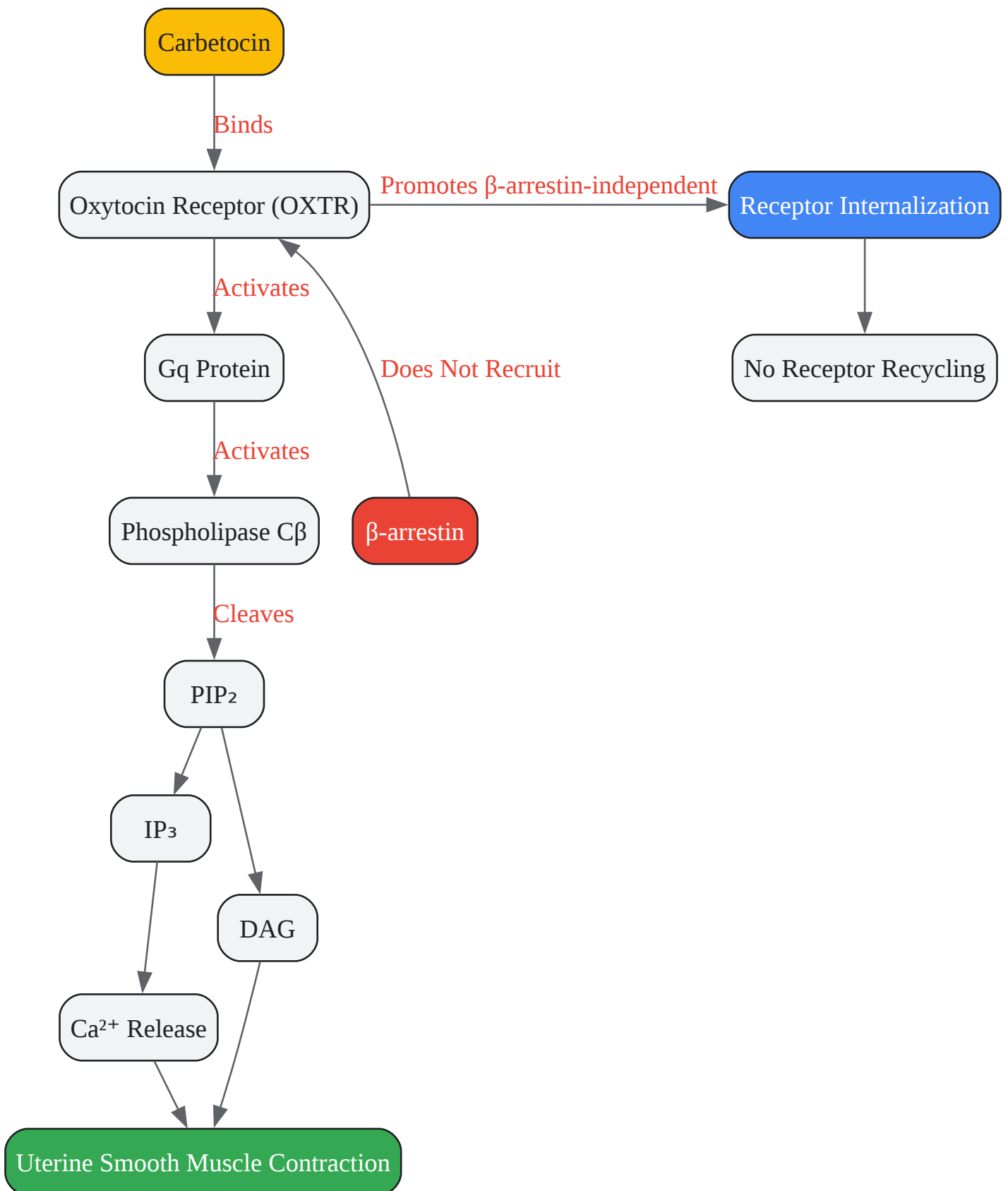
Carbetocin exhibits high selectivity for the OXTR over related vasopressin receptors, and its activation is functionally selective for specific signaling pathways [1].

Table 1: Carbetocin's Receptor Binding and Functional Activity

Receptor	Binding Affinity	Functional Activity	Key Signaling Pathways
Oxytocin Receptor (OXTR)	High agonist affinity [2]	Partial Agonist [1]	Gq coupling: Activated [1]
Other G-proteins (Gi1, Gi2, Gi3, Go) & β-arrestin	Not activated [1]		
Vasopressin V1a Receptor (V1aR)	Not Specified	Antagonist [1]	Not Activated [1]
Vasopressin V1b Receptor (V1bR)	Not Specified	Antagonist [1]	Not Activated [1]

Molecular Mechanism and Signaling Pathway

Carbetocin's functional selectivity leads to a specific signaling cascade and unique receptor trafficking behavior, as illustrated below.



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Carbetocin's biased OXTR signaling and trafficking pathway.

Key Experimental Findings and Methodologies

The characterization of **carbetocin's** unique pharmacology relied on several key experimental approaches.

Table 2: Summary of Key Experimental Evidence

Finding	Experimental Method	Brief Description & Outcome
Gq Functional Selectivity	BRET Biosensors [1]	Measured receptor-G protein interaction in live HEK293 cells; carbetocin activated OXTR-Gq but not other G proteins or β -arrestin.
Vasopressin Receptor Antagonism	BRET Biosensors [1]	Tested activation of V1aR and V1bR; carbetocin did not activate and may block these receptors.
β-arrestin-Independent Internalization	Fluorescence Microscopy [1]	Tracked hOXTR-RFP in transfected cells; carbetocin induced internalization via a β -arrestin-independent pathway.
Lack of Receptor Recycling	Fluorescence Microscopy [1]	Monitored internalized receptors over time; carbetocin prevented OXTR return to cell surface.

Therapeutic Implications for Uterine Contraction

Carbetocin's molecular profile translates directly to its clinical advantages:

- **Sustained Uterotonic Effect:** The **long plasma half-life (85-100 minutes)** provides prolonged uterine contraction from a single injection, effectively preventing postpartum hemorrhage [3].
- **Reduced Off-Target Effects:** Its **selectivity for OXTR** and antagonism at vasopressin V1a/V1b receptors may minimize side effects mediated by vasopressin receptor activation [1].

- **Unique Receptor Trafficking:** Induction of **β -arrestin-independent internalization** and lack of recycling may contribute to its distinct temporal pattern of activity compared to oxytocin [1].

Detailed Experimental Protocol

The core data on **carbetocin**'s signaling was generated using Bioluminescence Resonance Energy Transfer (BRET) assays [1]:

- **Cell Preparation:** HEK293 cells are transfected with expression plasmids for the human OXTR, V1aR, or V1bR, along with specific BRET biosensor pairs.
- **Biosensor Pairs:**
 - **G-protein Activation:** Donor: G α subunit fused to Rluc8; Acceptor: GFP10-Gy2.
 - **β -arrestin Recruitment:** Donor: Receptor-Rluc; Acceptor: β -arrestin-Venus.
- **BRET Measurement:**
 - Cells are harvested and resuspended in buffer.
 - The Rluc substrate coelenterazine h is added.
 - After ligand (**carbetocin**, oxytocin, or control) addition, BRET signals are measured using a spectrometer.
 - The BRET ratio is calculated as (emission at 510-540 nm) / (emission at 370-450 nm).
- **Data Analysis:** Dose-response curves are generated to determine efficacy (Emax) and potency (EC50) for each ligand-pathway pair.

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References

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